molecular formula C22H23N3O4S B11279286 Methyl 4-oxo-3-(4-oxo-4-((1-phenylethyl)amino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 4-oxo-3-(4-oxo-4-((1-phenylethyl)amino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B11279286
M. Wt: 425.5 g/mol
InChI Key: FPVVXIVAVDDKIO-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3-(4-oxo-4-((1-phenylethyl)amino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound belonging to the class of quinazolines. This compound is characterized by its unique structure, which includes a quinazoline core, a thioxo group, and a phenylethylamino substituent. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-3-(4-oxo-4-((1-phenylethyl)amino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions. The starting materials often include quinazoline derivatives, thioamides, and phenylethylamines. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-3-(4-oxo-4-((1-phenylethyl)amino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Methyl 4-oxo-3-(4-oxo-4-((1-phenylethyl)amino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-oxo-3-(4-oxo-4-((1-phenylethyl)amino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives, thioxo compounds, and phenylethylamine derivatives. Examples include:

  • Quinazoline-2-thione
  • 4-oxo-4-((1-phenylethyl)amino)butanoic acid
  • 2-thioxo-1,2,3,4-tetrahydroquinazoline derivatives

Uniqueness

Methyl 4-oxo-3-(4-oxo-4-((1-phenylethyl)amino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C22H23N3O4S

Molecular Weight

425.5 g/mol

IUPAC Name

methyl 4-oxo-3-[4-oxo-4-(1-phenylethylamino)butyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C22H23N3O4S/c1-14(15-7-4-3-5-8-15)23-19(26)9-6-12-25-20(27)17-11-10-16(21(28)29-2)13-18(17)24-22(25)30/h3-5,7-8,10-11,13-14H,6,9,12H2,1-2H3,(H,23,26)(H,24,30)

InChI Key

FPVVXIVAVDDKIO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S

Origin of Product

United States

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